![molecular formula C10H9N3O B3025238 2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one CAS No. 32725-30-7](/img/structure/B3025238.png)

2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one

説明

“2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one” is a bioactive tricyclic quinazoline . It belongs to a class of compounds that were synthesized by the formic acid-catalyzed intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones .

Synthesis Analysis

The synthesis of “this compound” involves the formic acid-catalyzed intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones . This process yields high amounts of the compound .Molecular Structure Analysis

The molecular structure of “this compound” is part of the tricyclic quinazoline class of compounds . It is synthesized via a formic acid-catalyzed intramolecular cyclization process .Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of “this compound” is the formic acid-catalyzed intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones . This reaction is crucial for the formation of the tricyclic quinazoline structure .科学的研究の応用

Pharmacological Evaluation

A study by Chern et al. (1998) synthesized a series of compounds including 2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-ones for evaluation as potential alpha1-adrenoceptor antagonists. These compounds showed high affinity for the alpha1-adrenoceptor, with some being highly selective and potent antagonists (Chern et al., 1998).

Molecular Structure and Reactivity

Kornicka et al. (2004) conducted a study on the synthesis of novel 5-methylidene-1,2,3,5-tetrahydro[2,1-b]-quinazoline derivatives with potential biological activities mediated by alpha-adrenergic and/or imidazoline receptors. The study included the synthesis of compounds like 2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-ones (Kornicka, Sa̧czewski & Gdaniec, 2004).

Synthesis of Tricyclic Quinazolinones

Yang et al. (2015) reported the synthesis of bioactive tricyclic quinazolines class of 2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-ones. This synthesis involved intramolecular cyclization of certain quinazolin-4(3H)-ones, highlighting a new method for creating these compounds (Yang et al., 2015).

Inhibitor of Platelet Aggregation and Experimental Thrombosis

Fleming and Buyniski (1979) discovered that 2,3-dihydroimidazo[2,1-b]quinazolin-2(3H)-one monohydrochloride, also known as Anagrelide, is a potent inhibitor of platelet aggregation. This compound demonstrated effectiveness against experimental thrombosis in various animal models, indicating potential therapeutic applications (Fleming & Buyniski, 1979).

Synthesis of Novel Bronchodilators

Hardtmann et al. (1975) synthesized 10-substituted imidazo[2,1-b]quinazolin-5(10H)-ones, a new class of bronchodilators. These compounds showed pronounced broncholytic activity without significant central nervous system or cardiovascular side effects (Hardtmann, Koletar, Pfister, Gogerty & Iorio, 1975).

Water-Soluble Platelet Aggregation Inhibitors

Ishikawa et al. (1985) developed novel 1,2,3,5-tetrahydroimidazo[2,1-b]quinazolin-2-one derivatives as potent inhibitors of platelet aggregation. These water-soluble compounds effectively inhibited platelet aggregation in vitro and ex vivo (Ishikawa, Saegusa, Inamura, Sakuma & Ashida, 1985).

Synthesis of Fluorescent Sensor for Hg2+ Ion

Mohammadi Ziarani et al. (2022) synthesized 2,3-dihydro-quinazolin-4(1H)-one as a fluorescent sensor for Hg2+ ions, demonstrating its potential in detecting toxic contaminants. Additionally, docking studies suggested that this compound could be an inhibitor for the 5ACC enzyme, indicating potential in cancer treatment (Mohammadi Ziarani et al., 2022).

将来の方向性

作用機序

Target of Action

The primary targets of 2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . PI3Ks are a family of lipid kinases that generate 3′-phosphoinositides, activating a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .

Mode of Action

This compound acts as a dual inhibitor, blocking the activity of both PI3K and HDAC . By inhibiting PI3K, it prevents the production of 3′-phosphoinositides, thereby disrupting the signaling pathways that promote cell growth and survival . The inhibition of HDAC leads to an increase in acetylation levels of histones, resulting in a more relaxed chromatin structure and increased gene expression .

Biochemical Pathways

The compound affects the PI3K/AKT signaling pathway, a critical pathway in cancer cell growth and survival . By inhibiting PI3K, it prevents the activation of AKT, a downstream effector in the pathway . This leads to reduced cell proliferation and increased apoptosis . Additionally, by inhibiting HDAC, it affects the acetylation status of histones, influencing gene expression and inducing multiple epigenetic modifications .

Pharmacokinetics

The compound BAY 1082439, a this compound derivative, has unique pharmacokinetic properties. It has very high plasma free fractions across all species tested (33-50%), large volume of distribution (Vss), high clearance, and intermediate half-life (T1/2) . These properties suggest that the compound has good bioavailability.

Result of Action

The inhibition of PI3K and HDAC by this compound leads to reduced cell proliferation and increased apoptosis, thereby potentially inhibiting tumor growth . The compound’s action on HDAC also induces multiple epigenetic modifications, affecting signaling networks .

生化学分析

Biochemical Properties

2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one has been found to interact with various enzymes and proteins. For instance, it has been reported to act as an inhibitor for phosphatidylinositol 3-kinase (PI3K) and histone deacetylase . These interactions suggest that this compound could play a significant role in regulating biochemical reactions.

Cellular Effects

In cellular assays, this compound has shown potent antiproliferative activities against certain cell lines . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to inhibit the activity of PI3K and histone deacetylase , which are key enzymes involved in cell signaling and gene expression.

Metabolic Pathways

Given its known interactions with PI3K and histone deacetylase , it is likely to be involved in the metabolic pathways regulated by these enzymes.

特性

IUPAC Name |

2,3-dihydro-1H-imidazo[2,1-b]quinazolin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c14-9-7-3-1-2-4-8(7)12-10-11-5-6-13(9)10/h1-4H,5-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSHIBZRPJZBQRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=O)C3=CC=CC=C3N=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415492 | |

| Record name | 2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32725-30-7 | |

| Record name | 2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

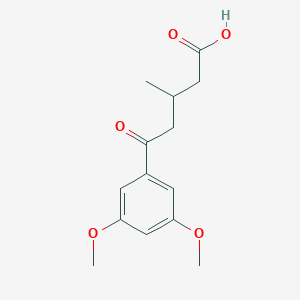

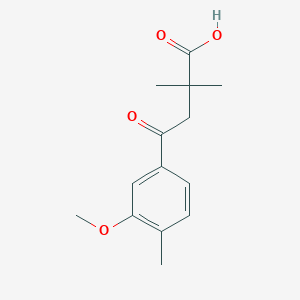

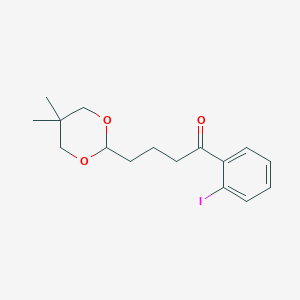

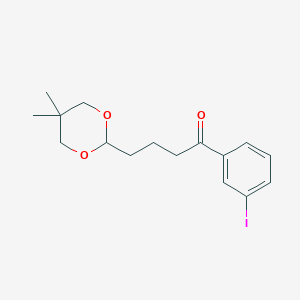

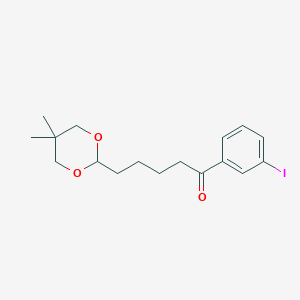

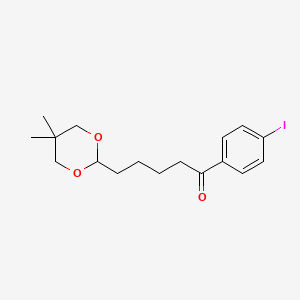

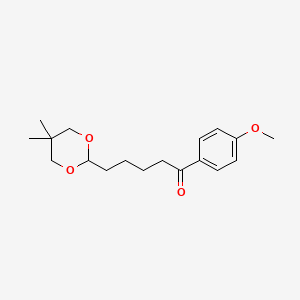

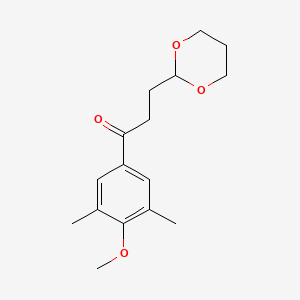

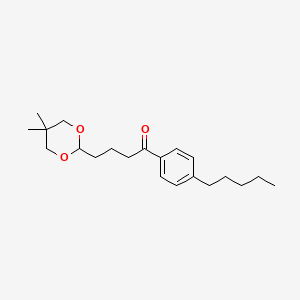

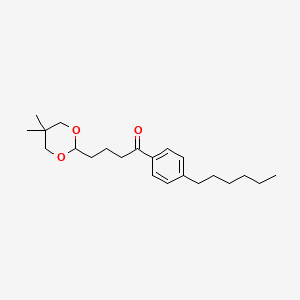

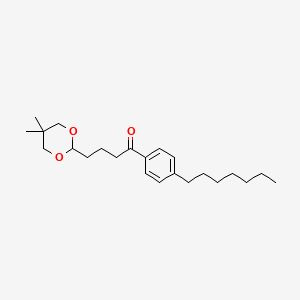

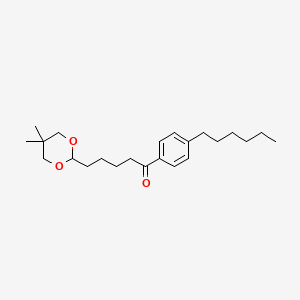

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-Dimethyl-4-[3,4-(ethylenedioxy)phenyl]-4-oxobutyric acid](/img/structure/B3025155.png)